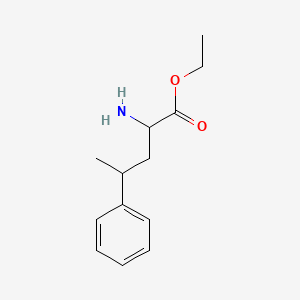
Ethyl 2-amino-4-phenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-phenylpentanoate: is an organic compound with the molecular formula C13H19NO2 It is a derivative of phenylpentanoic acid, featuring an ethyl ester group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-phenylpentanoate can be synthesized through several methods. One common approach involves the alkylation of phenylacetic acid derivatives followed by esterification and amination. The reaction typically requires a base such as sodium hydroxide or potassium carbonate, and the esterification can be carried out using ethanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Nitro-phenylpentanoate derivatives.
Reduction: 2-amino-4-phenylpentanol.
Substitution: Various substituted phenylpentanoates.
Scientific Research Applications
Ethyl 2-amino-4-phenylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-phenylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenylpentanoic acid derivative, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Phenylacetic acid: A precursor in the synthesis of ethyl 2-amino-4-phenylpentanoate.
Ethyl 2-amino-3-phenylpropanoate: Another amino acid ester with similar properties.
2-Amino-4-phenylbutanoic acid: A shorter-chain analog with different reactivity.
Uniqueness: this compound is unique due to its specific combination of an amino group and an ester group on a phenylpentanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-amino-4-phenylpentanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)12(14)9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3 |
InChI Key |
CNEPLNXSKZZCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


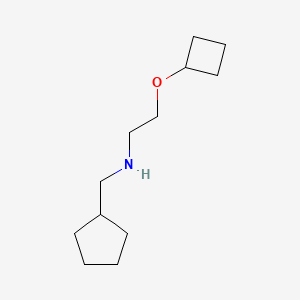
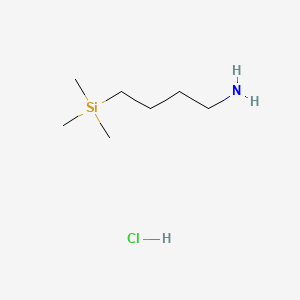
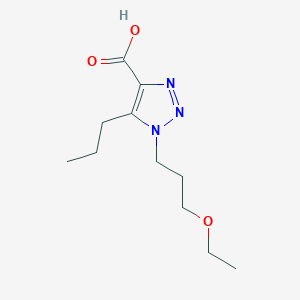
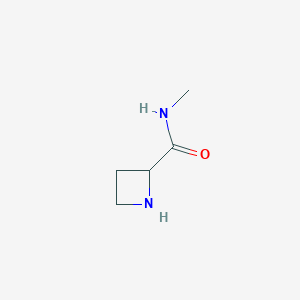
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)
![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
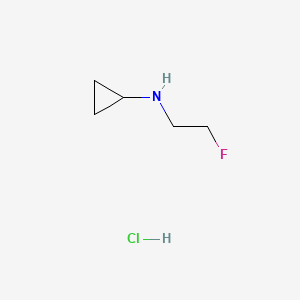

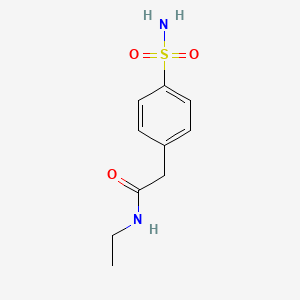
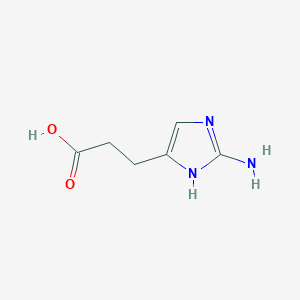
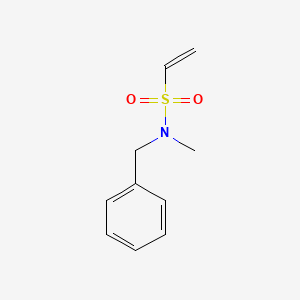

![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)

